molecular formula C22H24N2O3 B2699705 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone CAS No. 1435980-69-0

4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone

Cat. No.: B2699705
CAS No.: 1435980-69-0
M. Wt: 364.445
InChI Key: HIVNTFDVCHDZPF-UHFFFAOYSA-N
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Description

4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes an isobutoxy and methoxy-substituted benzyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methoxy and isobutoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3,4-dihydropyridazinone.

    Substitution: Formation of this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-isobutoxy-3-methoxybenzyl)piperazine
  • 2-(4-isobutoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
  • 1-(4-isobutoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Uniqueness

4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone stands out due to its unique combination of functional groups and its pyridazinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15(2)14-27-20-10-9-16(12-21(20)26-3)11-18-13-19(23-24-22(18)25)17-7-5-4-6-8-17/h4-10,12-13,15H,11,14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVNTFDVCHDZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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